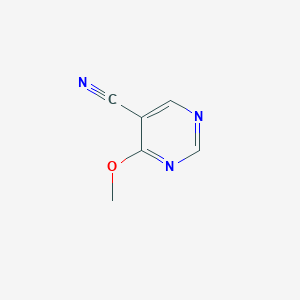

4-Methoxypyrimidine-5-carbonitrile

Description

BenchChem offers high-quality 4-Methoxypyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxypyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-6-5(2-7)3-8-4-9-6/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQQKBNITPQFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methoxypyrimidine-5-carbonitrile chemical properties

An In-depth Technical Guide to 4-Methoxypyrimidine-5-carbonitrile: Properties, Synthesis, and Applications

Introduction

4-Methoxypyrimidine-5-carbonitrile is a heterocyclic organic compound featuring a pyrimidine ring substituted with both a methoxy and a nitrile group. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleic acids and a wide array of therapeutic agents.[1][2] The presence of the electron-withdrawing nitrile group and the electron-donating methoxy group on the pyrimidine ring imparts unique chemical reactivity and makes it a valuable and versatile building block for the synthesis of novel drug candidates and functional materials.[1][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Methoxypyrimidine-5-carbonitrile, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The unique arrangement of the methoxy and nitrile functional groups on the pyrimidine core dictates the molecule's electronic properties and reactivity. The nitrile group at position 5 and the methoxy group at position 4 create a specific electronic environment that influences its interactions in chemical reactions and biological systems.

Caption: Chemical structure of 4-Methoxypyrimidine-5-carbonitrile.

Table 1: Physicochemical Properties of 4-Methoxypyrimidine-5-carbonitrile

| Property | Value | Source |

| CAS Number | 16357-77-0 | [4] |

| Molecular Formula | C₆H₅N₃O | |

| Molecular Weight | 135.12 g/mol | N/A |

| IUPAC Name | 4-methoxypyrimidine-5-carbonitrile | [4] |

| Appearance | Solid (predicted) | N/A |

| Purity | >95% (typical commercial) | [5] |

Synthesis and Reactivity

The synthesis of pyrimidine-5-carbonitrile derivatives is of significant interest due to their wide range of biological activities.[6] Several synthetic strategies have been developed, often involving multi-component reactions that offer efficiency and atom economy.

General Synthetic Approach: Three-Component Condensation

A common and efficient method for constructing the pyrimidine-5-carbonitrile core is a one-pot, three-component reaction.[7] This typically involves the condensation of an aldehyde, malononitrile, and a urea or thiourea derivative in the presence of a catalyst.[7][8] To achieve the 4-methoxy substitution, a precursor with a leaving group at the 4-position, such as a chloro or hydroxy group, can be synthesized first, followed by nucleophilic substitution with sodium methoxide.[1][9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. 16357-77-0|4-Methoxypyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]

- 5. 4-Methoxy-2-methylpyrimidine-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Spectroscopic Profile of 4-Methoxypyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Methoxypyrimidine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of novel bioactive molecules and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-methoxypyrimidine-5-carbonitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely available in public repositories, this guide synthesizes predicted data based on established spectroscopic principles and comparative analysis with structurally related pyrimidine derivatives. Detailed experimental protocols for acquiring such data are also presented, offering a complete framework for researchers working with this compound.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical research, leading to the development of drugs with a wide spectrum of therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1] The introduction of substituents, such as the methoxy and carbonitrile groups in 4-Methoxypyrimidine-5-carbonitrile, allows for the fine-tuning of the molecule's physicochemical properties and biological activity. Spectroscopic analysis is the primary tool for elucidating the precise structure and electronic environment of these complex molecules.

Molecular Structure and Predicted Spectroscopic Data

The structure of 4-Methoxypyrimidine-5-carbonitrile, with the systematic numbering of the pyrimidine ring, is depicted below. The following sections will detail the predicted spectroscopic data based on this structure.

Caption: Molecular structure of 4-Methoxypyrimidine-5-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] The predicted ¹H and ¹³C NMR spectra of 4-Methoxypyrimidine-5-carbonitrile are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons on the pyrimidine ring and the protons of the methoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.9 | Singlet | 1H | H2 | The proton at the C2 position is deshielded by the two adjacent nitrogen atoms. |

| ~8.7 | Singlet | 1H | H6 | The proton at the C6 position is also deshielded by the adjacent nitrogen atom. |

| ~4.1 | Singlet | 3H | -OCH₃ | The methoxy protons are in a typical range for an aryl methyl ether. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~170 | C4 | The carbon atom attached to the electronegative oxygen of the methoxy group will be significantly downfield. |

| ~160 | C2 | The carbon at position 2 is deshielded by the adjacent nitrogen atoms. |

| ~158 | C6 | The carbon at position 6 is deshielded by the adjacent nitrogen atom. |

| ~115 | C≡N | The carbon of the nitrile group typically appears in this region. |

| ~95 | C5 | The carbon at position 5, substituted with the nitrile group, will be shifted upfield compared to the other ring carbons. |

| ~55 | -OCH₃ | The carbon of the methoxy group is expected in this typical range. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxypyrimidine-5-carbonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Caption: A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for 4-Methoxypyrimidine-5-carbonitrile are summarized below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230-2210 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1600-1550 | Medium-Strong | C=N and C=C stretching vibrations of the pyrimidine ring |

| ~1480-1440 | Medium | C-H bending (methoxy) |

| ~1250-1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1050-1000 | Medium | Symmetric C-O-C stretch (aryl ether) |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Acquire a background spectrum of the empty sample compartment or clean ATR crystal before running the sample.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected molecular ion peak for C₆H₅N₃O would be at m/z 135.

-

Major Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to undergo fragmentation through several key pathways.

Caption: Predicted major fragmentation pathways for 4-Methoxypyrimidine-5-carbonitrile.

-

Loss of a methyl radical (-•CH₃): Fragmentation of the methoxy group to yield a stable radical cation at m/z 120.

-

Loss of hydrogen cyanide (-HCN): A common fragmentation pathway for pyrimidines, leading to a fragment at m/z 108.

-

Loss of acetonitrile (-CH₃CN): From the m/z 120 fragment, loss of acetonitrile could lead to a fragment at m/z 79.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC can be used for separation prior to mass analysis.

-

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Ionization Mode: EI for fragmentation analysis or ESI for accurate mass determination of the molecular ion.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

-

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 4-Methoxypyrimidine-5-carbonitrile. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and comparison with analogous compounds, serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The included experimental protocols offer a practical framework for the empirical validation of these predictions. A comprehensive understanding of the spectroscopic properties of this versatile pyrimidine derivative is crucial for its rational application in the development of novel chemical entities.

References

- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. BenchChem. Accessed January 13, 2026.

- BenchChem. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. BenchChem. Accessed January 13, 2026.

- BenchChem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem. Accessed January 13, 2026.

- Mehta H, Khunt R. Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research. 2014-2015;7(01):275-278.

- Thanki V, et al. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry. 2022;61(1):80-88.

-

PubChem. 4-Methoxypyrimidine. National Center for Biotechnology Information. Accessed January 13, 2026. [Link].

- Royal Society of Chemistry. Electronic Supplementary Information. Royal Society of Chemistry. Accessed January 13, 2026.

- BenchChem. An In-Depth Technical Guide to 4-Methoxypyrimidin-5-ol: Chemical Properties, Structure, and Potential Applications. BenchChem. Accessed January 13, 2026.

- IOSR Journal. Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. Accessed January 13, 2026.

- Arkat USA.

Sources

The Core of Innovation: A Technical Guide to the Physical and Chemical Properties of Pyrimidine-5-carbonitrile Derivatives

Foreword: The Pyrimidine-5-carbonitrile Scaffold - A Nexus of Therapeutic Potential

In the landscape of medicinal chemistry, the pyrimidine ring stands as a cornerstone of numerous therapeutic agents. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. When functionalized with a carbonitrile group at the 5-position, the resulting pyrimidine-5-carbonitrile core emerges as a privileged scaffold, endowed with a unique combination of electronic properties and synthetic versatility. This guide provides an in-depth exploration of the physical and chemical properties of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to unlock their full potential. We will delve into the nuances of their synthesis, explore their reactivity, and characterize their physicochemical properties, all while providing field-proven insights into the causality behind experimental choices.

I. Synthesis of the Pyrimidine-5-carbonitrile Core: Building the Foundation

The construction of the pyrimidine-5-carbonitrile scaffold can be achieved through several synthetic strategies, with the choice of method often dictated by the desired substitution pattern and the principles of green chemistry. One of the most efficient and widely adopted methods is the one-pot, three-component Biginelli-type reaction.

A. One-Pot Multicomponent Synthesis: An Economical and Efficient Approach

This strategy involves the condensation of an aldehyde, a urea or thiourea derivative, and a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate. The use of a catalyst is often employed to enhance reaction rates and yields.

A notable example is the synthesis of 2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile, which serves as a versatile starting material for further derivatization. This reaction is typically carried out by refluxing benzaldehyde, ethyl cyanoacetate, and thiourea in an alkaline medium.[1] More environmentally benign methods utilize catalysts like ammonium chloride under solvent-free conditions, which not only simplifies the workup procedure but also reduces the environmental impact.[2][3] The choice of catalyst can significantly influence the reaction's efficiency, with solid acid catalysts derived from biowaste, such as bone char, offering a sustainable and robust alternative.[4]

Experimental Protocol: One-Pot Synthesis of 4-Amino-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile

This protocol details a solvent-free synthesis using a solid acid catalyst, highlighting an environmentally conscious approach.

-

Materials: 4-chlorobenzaldehyde (1 mmol), urea (1.8 mmol), malononitrile (1.2 mmol), and bone char-nPrN-SO3H catalyst (0.4 mol%).

-

Procedure:

-

Combine all reactants in a round-bottom flask.

-

Heat the mixture to 80°C with continuous stirring under solvent-free conditions.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add distilled water to the reaction mixture and cool to room temperature.

-

Filter the resulting precipitate and wash with hot ethanol (3 x 2 mL) to afford the pure product.[4]

-

-

Rationale: The use of a solid acid catalyst facilitates the condensation and cyclization steps while being easily separable from the reaction mixture. The solvent-free condition at an elevated temperature increases the reaction rate and minimizes waste.

Caption: Workflow for the one-pot synthesis of pyrimidine-5-carbonitrile derivatives.

II. Chemical Reactivity: A Playground for Molecular Diversity

The pyrimidine-5-carbonitrile scaffold is rich in reactive sites, offering numerous avenues for structural modification and the introduction of diverse functionalities. The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing nitrile group, makes it susceptible to nucleophilic attack.

A. Nucleophilic Aromatic Substitution (SNAr): Gateway to Functionalization

Leaving groups, such as halogens (commonly chlorine), at the C2, C4, and C6 positions of the pyrimidine ring are readily displaced by a variety of nucleophiles. This reactivity is a cornerstone for the synthesis of a vast array of derivatives with diverse biological activities.

The reaction of 2,4-dichloropyrimidine-5-carbonitrile with amines, thiols, and alcohols allows for the selective introduction of substituents at these positions. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions, such as temperature and the nature of the nucleophile. For instance, in 2,4,6-trisulfanyl-substituted pyrimidine-5-carbonitriles, secondary amines have been shown to selectively substitute the sulfanyl group at the 2-position under mild conditions.[5][6]

Experimental Protocol: Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives via Nucleophilic Substitution

This protocol describes a microwave-assisted nucleophilic substitution, a technique that often leads to shorter reaction times and improved yields.

-

Materials: 2,4-dichloropyrimidine (2 mmol), substituted amine (2 mmol), anhydrous propanol (1 mL), triethylamine (200 µL).

-

Procedure:

-

Combine 2,4-dichloropyrimidine and the substituted amine in a microwave reaction vial containing anhydrous propanol.

-

Add triethylamine to the stirring mixture.

-

Irradiate the reaction mixture in a microwave reactor at 120-140°C for 15-30 minutes.

-

Monitor the reaction by TLC.

-

After cooling, add saturated sodium bicarbonate solution and extract the product with ethyl acetate.[2]

-

-

Causality: Microwave irradiation provides rapid and uniform heating, accelerating the rate of the SNAr reaction. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Caption: General scheme of nucleophilic aromatic substitution on a pyrimidine-5-carbonitrile core.

B. Cycloaddition Reactions: Expanding the Heterocyclic Landscape

While less explored for the pyrimidine-5-carbonitrile core itself, cycloaddition reactions represent a powerful tool for the construction of fused heterocyclic systems. The nitrile group can potentially participate as a dipolarophile in 1,3-dipolar cycloadditions, and the pyrimidine ring can act as a diene or dienophile in Diels-Alder reactions, particularly when appropriately activated.

For instance, the reaction of pyrazolo[1,5-a]pyrimidines with nitrile oxides proceeds via a 1,3-dipolar cycloaddition across a C=C bond of the pyrimidine ring to form isoxazolidine-fused derivatives.[7] Although this example does not feature a 5-carbonitrile substituent, it demonstrates the potential of the pyrimidine ring to engage in such transformations. The electron-withdrawing nature of the nitrile group in pyrimidine-5-carbonitriles could further enhance the dienophilic character of the pyrimidine ring, making it a promising substrate for [4+2] cycloaddition reactions.

III. Physical Properties: The Tangible Attributes of Pyrimidine-5-carbonitrile Derivatives

The physical properties of pyrimidine-5-carbonitrile derivatives, such as melting point and solubility, are crucial for their handling, purification, and formulation into therapeutic agents. These properties are highly dependent on the nature and position of the substituents on the pyrimidine ring.

A. Melting Points

The melting points of pyrimidine-5-carbonitrile derivatives are influenced by factors such as molecular weight, symmetry, and intermolecular forces, including hydrogen bonding and π-π stacking. The introduction of polar functional groups capable of hydrogen bonding, such as amino and hydroxyl groups, generally leads to higher melting points.

| Compound/Substituents | Melting Point (°C) | Reference |

| 4-Amino-6-(4-chlorophenyl)-2-hydroxy-pyrimidine-5-carbonitrile | 162-164 | [3] |

| 4-Amino-6-(4-nitrophenyl)-2-hydroxy-pyrimidine-5-carbonitrile | 221-223 | [3] |

| 2-Amino-4,6-diphenylnicotinonitrile | 189 | [8] |

| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | 195 | [8] |

| 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | >300 | [9] |

| 2-Thio-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | 385-388 | [7] |

B. Solubility

The solubility of these derivatives varies significantly with the solvent and the substituents on the pyrimidine core. Generally, increasing the polarity of the substituents enhances solubility in polar solvents. A systematic study on the solubility of various pyrimidine derivatives in methanol, N,N-dimethylformamide (DMF), and carbon tetrachloride revealed that solubility increases with temperature and follows the order DMF > methanol > CCl4.[10] This trend highlights the importance of solvent polarity in solvating these compounds. The parent pyrimidine is moderately soluble in water and highly soluble in many organic solvents like alcohols and ethers.[11]

IV. Spectroscopic Characterization: Elucidating the Molecular Architecture

The unambiguous identification and structural elucidation of pyrimidine-5-carbonitrile derivatives rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable tools for determining the precise arrangement of atoms within the molecule.

-

1H NMR: The chemical shifts of the protons on the pyrimidine ring are characteristic and sensitive to the electronic environment. Protons of amino groups typically appear as broad singlets that are exchangeable with D2O. For example, in 2,4-diaminopyrimidine-5-carbonitrile, the four protons of the two amino groups appear as a singlet at δ 6.9 ppm, and the aromatic proton at C6 is observed at δ 8.05 ppm.[12]

-

13C NMR: The carbon spectrum provides information about the carbon framework. The carbon of the nitrile group (C≡N) typically resonates around δ 117.0 ppm. The carbons of the pyrimidine ring appear at distinct chemical shifts depending on their substitution. For instance, in 2,4-diaminopyrimidine-5-carbonitrile, the C5 carbon resonates at δ 83.0 ppm, while C2, C4, and C6 appear at δ 167.2, 166.6, and 161.3 ppm, respectively.[12]

| 1H NMR Chemical Shifts (δ, ppm) | Assignment | Reference |

| ~6.9 | -NH2 protons | [12] |

| ~8.05 | Pyrimidine H-6 | [12] |

| ~2.2-2.3 | -CH3 on piperazine | [9] |

| ~3.6-3.9 | Piperazine/Morpholine CH2 | [9] |

| ~4.2-4.5 | S-CH2-Ar | [9] |

| 13C NMR Chemical Shifts (δ, ppm) | Assignment | Reference |

| ~83.0 | Pyrimidine C-5 | [12] |

| ~117.0 | -C≡N | [12] |

| ~161.3 | Pyrimidine C-6 | [12] |

| ~166.6 | Pyrimidine C-4 | [12] |

| ~167.2 | Pyrimidine C-2 | [12] |

B. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying key functional groups within the molecule. The nitrile group (C≡N) exhibits a characteristic sharp absorption band in the region of 2210-2230 cm-1. The stretching vibrations of N-H bonds in amino groups are typically observed in the range of 3200-3500 cm-1. Carbonyl (C=O) and thiocarbonyl (C=S) groups, if present, also show strong and characteristic absorptions.

V. Biological Significance: A Scaffold for Drug Discovery

Pyrimidine-5-carbonitrile derivatives have garnered significant attention in the field of drug discovery due to their broad spectrum of biological activities. They have been extensively investigated as anticancer, antimicrobial, and anti-inflammatory agents.

-

Anticancer Activity: A multitude of pyrimidine-5-carbonitrile derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][13][14] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Cyclooxygenase-2 (COX-2).[9][14] Some derivatives have also been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[13]

-

Antimicrobial Activity: The pyrimidine-5-carbonitrile scaffold has also been a fruitful source of compounds with antibacterial and antifungal properties. These derivatives offer a promising avenue for the development of new antimicrobial agents to combat drug-resistant pathogens.

The diverse biological activities of these compounds, coupled with their synthetic accessibility, make the pyrimidine-5-carbonitrile core a highly attractive scaffold for the development of novel therapeutic agents.

VI. Conclusion and Future Perspectives

The pyrimidine-5-carbonitrile scaffold represents a versatile and valuable platform in modern medicinal chemistry. Its straightforward synthesis, diverse reactivity, and significant biological potential provide a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive overview of the physical and chemical properties of these derivatives, from their synthesis and reactivity to their spectroscopic characterization and biological significance. As our understanding of disease pathways deepens, the rational design and synthesis of new pyrimidine-5-carbonitrile derivatives, guided by the principles outlined herein, will undoubtedly continue to yield innovative drug candidates for the treatment of a wide range of human diseases. The exploration of less-trodden synthetic paths, such as cycloaddition reactions, may unlock novel chemical space and lead to the discovery of compounds with unprecedented biological profiles.

VII. References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 12(46), 30085-30101.

-

Banu, K. S., & Kumar, R. S. (2016). 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. ResearchGate.

-

Al-Suhaimi, E. A., Ibrahim, A. M., & El-Emam, A. A. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Saudi Pharmaceutical Journal, 30(10), 1369-1378.

-

Gomha, S. M., & Kandeel, M. M. (2012). 1,3-DIPOLAR CYCLOADDITION REACTIONS OF PYRAZOLO[1,5-a]PYRIMIDINES WITH NITRILE OXIDE. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(11), 1346-1355.

-

Lange, J. H. M., Verveer, P. C., Os, J. L., & Kruse, C. G. (2007). Selective Nucleophilic Substitution Reactions in 2,4,6‐Trisulfanyl‐Substituted Pyrimidine‐5‐carbonitriles by Secondary Amines. Helvetica Chimica Acta, 90(7), 1349-1361.

-

Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

-

Aher, J. S., Shaikh, M. S., & Kuchekar, S. R. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 54.

-

Al-Omary, F. A., Al-Ghorbani, M., Sarheed, O., & El-Gazzar, A. R. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485.

-

Solubility of Things. (n.d.). Pyrimidine.

-

Baluja, S., & Kachhadia, N. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate.

-

Lange, J. H. M., Verveer, P. C., Os, J. L., & Kruse, C. G. (2007). Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine-5-carbonitriles by Secondary Amines. Request PDF.

-

Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Rawashdeh, N. A. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845.

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of High-Energy Materials from Pyrimidine-5-Carbonitrile Scaffolds.

-

El-Sayed, N. N. E., & El-Gazzar, A. R. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(12), 5586-5602.

-

Zeynolabedin, A., & Zare, K. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 1-12.

-

Arumugam Napoleon, A., et al. (2015). Synthesis of new pyrimidine derivatives via 1,3 dipolar cycloaddition and their in-silico molecular docking studies as thymidylate synthase inhibitors. Der Pharmacia Lettre, 7(6), 45-52.

-

Taylor, E. C., & Pont, J. L. (1987). Intramolecular Diels-Alder reactions of 1,2,4-triazines. Synthesis of condensed pyrimidines. The Journal of Organic Chemistry, 52(22), 4984-4987.

-

Wikipedia. (2024). 1,3-Dipolar cycloaddition.

-

Cetina, M., et al. (2010). Synthesis, X-ray crystal structure study and antitumoral evaluations of 5,6-disubstituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 18(7), 2704-2712.

-

Abdel-Mottaleb, Y. S., Fathalla, O. A., & El-Gazzar, A. R. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 134-142.

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 12(46), 30085-30101.

-

Wang, Q., et al. (2015). Domino aza/oxa-hetero-Diels–Alder reaction for construction of novel spiro[pyrido[3′,2′:5,6]pyrano[2,3-d]pyrimidine-7,5′-pyrimidines]. RSC Advances, 5(110), 90518-90521.

-

ChemicalBook. (2017). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis.

-

Ghorab, M. M., et al. (2004). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. Archiv der Pharmazie-Pharmacy and Medicinal Chemistry, 337(10), 547-553.

-

Google Patents. (2022). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

-

Boros, S., et al. (2018). Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives. Beilstein Journal of Organic Chemistry, 14, 318-324.

-

Guidechem. (n.d.). How is 2-Amino-4-chloropyridine synthesized and what are its applications?.

-

El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983.

-

Delecroix, M., et al. (2014). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 4(107), 62534-62542.

Sources

- 1. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. japsonline.com [japsonline.com]

- 5. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sctunisie.org [sctunisie.org]

- 8. mdpi.com [mdpi.com]

- 9. diva-portal.org [diva-portal.org]

- 10. Synthesis, X-ray crystal structure study and antitumoral evaluations of 5,6-disubstituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and spectral analysis of 2-alkyl/aryl amino derivatives of pyrimidine-5-carbonitrile - World Scientific News [worldscientificnews.com]

- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Biological Activity Screening of Novel Pyrimidine Compounds

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in the fundamental building blocks of life, namely the nucleobases cytosine, thymine, and uracil, underscores its profound biological importance. This inherent biocompatibility and versatile chemical nature have made pyrimidine and its derivatives a fertile ground for the development of a vast array of therapeutic agents.[3][4][5] Pyrimidine-based compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[6][7]

The journey from a novel pyrimidine compound in a flask to a potential therapeutic candidate is a rigorous one, paved with systematic biological screening. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the core methodologies employed to elucidate the biological activity of novel pyrimidine compounds. It is structured to provide not just protocols, but the scientific rationale behind the selection and execution of these assays, ensuring a robust and logical screening cascade.

Chapter 1: The Foundational Pillar - In Silico and Cytotoxicity Screening

Before embarking on extensive in vitro testing, a preliminary assessment of a compound's potential bioactivity and toxicity is paramount. This initial phase helps to prioritize candidates and provides an early indication of their therapeutic window.

In Silico Screening: The Predictive First Step

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[8][9] This method is invaluable for prioritizing which novel pyrimidine compounds to synthesize and screen, saving considerable time and resources.[9]

Core Principle: The goal is to predict the binding affinity and mode of a novel pyrimidine derivative to a known biological target (e.g., a specific kinase, enzyme, or receptor). This is achieved by sampling numerous possible conformations of the ligand within the protein's binding site and ranking them using a scoring function.[8]

Experimental Protocol: Molecular Docking

-

Protein and Ligand Preparation:

-

Binding Site Definition:

-

Identify the active site of the protein, often based on the location of a co-crystallized native ligand.

-

Define a "docking box" or grid that encompasses this binding site.[11]

-

-

Docking Simulation:

-

Utilize docking software (e.g., AutoDock Vina) to systematically place the ligand in various orientations and conformations within the defined binding site.[11]

-

-

Analysis of Results:

-

Analyze the predicted binding affinities (e.g., in kcal/mol); lower values typically indicate stronger binding.[11]

-

Visualize the top-ranked docking poses to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrimidine compound and the protein.[9]

-

Cytotoxicity Assays: Gauging the Impact on Cell Viability

Cytotoxicity screening is a crucial initial step to determine the concentration range at which a compound exhibits biological effects without causing widespread cell death.[12] This is fundamental to establishing a therapeutic index.

The MTT assay is a colorimetric method that assesses cell viability based on mitochondrial function.[5][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[7][13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[7]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Seed cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel pyrimidine compounds in culture medium.

-

Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

-

MTT Addition and Incubation:

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[13]

-

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It quantifies the amount of LDH, a stable cytosolic enzyme, that is released into the culture medium upon damage to the plasma membrane.[15]

Experimental Protocol: LDH Cytotoxicity Assay

-

Cell Culture and Treatment:

-

Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

-

-

Establishment of Controls:

-

Include wells for:

-

Vehicle Control: Untreated cells.

-

High Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell lysis.[6]

-

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the plate to pellet the cells.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[6]

-

-

LDH Reaction:

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Calculation of Cytotoxicity:

-

Calculate the percentage of cytotoxicity using the absorbance values from the experimental, vehicle control, and high control wells.[16]

-

Data Presentation: Cytotoxicity Screening

| Compound | Cell Line | IC50 (µM) - 48h |

| Pyrimidine-001 | A549 | 15.2 |

| Pyrimidine-001 | MCF-7 | 21.8 |

| Pyrimidine-002 | A549 | > 100 |

| Pyrimidine-002 | MCF-7 | > 100 |

| Doxorubicin (Control) | A549 | 0.8 |

| Doxorubicin (Control) | MCF-7 | 1.2 |

Table 1: Example cytotoxicity data for novel pyrimidine compounds.

Chapter 2: Screening for Antimicrobial Activity

Given the prevalence of pyrimidine-based antimicrobial agents, this is a critical area of investigation. The primary goal is to determine the minimum concentration of a compound that inhibits or kills microorganisms.

Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the MIC of an antimicrobial agent.[17] It involves challenging a standardized bacterial inoculum with serial dilutions of the pyrimidine compound in a liquid growth medium.[18]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Compound Dilutions:

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[20]

-

Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.[19]

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[20] This can be assessed visually or by measuring the optical density.

-

Disk Diffusion Assay: A Qualitative Screening Method

The disk diffusion (Kirby-Bauer) method is a simpler, qualitative technique to assess antimicrobial activity.[21][22] It is useful for initial screening of a large number of compounds.

Experimental Protocol: Disk Diffusion Assay

-

Plate Inoculation:

-

Uniformly streak a standardized bacterial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).[23]

-

-

Disk Application:

-

Impregnate sterile paper disks with a known concentration of the pyrimidine compound.

-

Place the disks onto the inoculated agar surface.[24]

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Analysis:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented). A larger zone of inhibition generally indicates greater antimicrobial activity.[21]

-

Chapter 3: Elucidating Anticancer Potential

Many clinically successful anticancer drugs are pyrimidine analogs. Therefore, a thorough investigation into the anticancer properties of novel pyrimidine compounds is a logical and promising avenue.

Assessing Apoptosis: The Annexin V/Propidium Iodide Assay

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Core Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25][26] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[25]

Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis

-

Cell Treatment:

-

Treat cancer cells with the pyrimidine compound at various concentrations for a defined period.

-

-

Cell Harvesting and Washing:

-

Harvest the cells and wash them with cold PBS.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer within one hour.[26]

-

The results will segregate the cell population into four quadrants:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Cell Cycle Analysis: Investigating Proliferation Arrest

Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.

Core Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[3] This allows for the differentiation of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[3]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

-

Cell Treatment and Harvesting:

-

Treat cells with the pyrimidine compound, then harvest and wash with PBS.

-

-

Fixation:

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, collecting the PI fluorescence data on a linear scale.[28]

-

The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

-

Visualization of Screening Workflows

A typical workflow for screening novel pyrimidine compounds for anticancer activity.

Functional Assays: Assessing Long-Term Effects

This assay is a straightforward method to study cell migration, a key process in cancer metastasis.[29][30][31]

Experimental Protocol: Wound Healing Assay

-

Create a Monolayer: Grow cells to full confluency in a culture plate.

-

Create the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.[30][32]

-

Treatment and Imaging:

-

Wash the cells to remove debris and add a medium containing the test compound.

-

Capture images of the wound at time zero and at regular intervals thereafter (e.g., every 12-24 hours).

-

-

Analysis:

-

Measure the area of the gap over time to quantify the rate of cell migration and wound closure.[31]

-

This assay is considered the gold standard for measuring the ability of a single cell to proliferate indefinitely and form a colony, thereby assessing the long-term efficacy of a cytotoxic agent.[33][34]

Experimental Protocol: Clonogenic Assay

-

Cell Seeding: Plate a low, known number of cells in a culture dish.

-

Treatment: Treat the cells with the pyrimidine compound for a specified duration.

-

Incubation: Remove the compound and allow the cells to grow in a fresh medium for 1-3 weeks, until visible colonies are formed.[33][35]

-

Fixation and Staining:

-

Colony Counting: Count the number of colonies containing at least 50 cells. The results are used to calculate the surviving fraction of cells after treatment.[35]

Chapter 4: Target-Based Screening - Kinase Inhibition Assays

Protein kinases are a major class of drug targets, particularly in oncology. Many pyrimidine derivatives have been developed as potent kinase inhibitors.

Core Principle: An in vitro kinase assay measures the enzymatic activity of a specific kinase. The assay quantifies the transfer of a phosphate group from ATP to a substrate. The inhibitory potential of a compound is determined by its ability to reduce this activity. Luminescence-based assays that measure the amount of ADP produced are common.[36]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Reagent Preparation:

-

Prepare solutions of the kinase, a specific substrate peptide, and ATP in a kinase assay buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the test compound over a range of concentrations.

-

Add the kinase and incubate briefly to allow for binding.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate for a set time (e.g., 60 minutes) at 30°C.[36]

-

-

ADP Detection:

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[36]

-

Data Presentation: Kinase Inhibition Profile

| Kinase Target | Pyrimidine-003 IC50 (nM) | Staurosporine IC50 (nM) |

| EGFR | 25 | 8 |

| VEGFR2 | 150 | 12 |

| CDK2 | >10,000 | 20 |

Table 2: Example kinase inhibition data for a novel pyrimidine compound.

Conclusion: A Pathway to Discovery

The screening cascade outlined in this guide provides a comprehensive and logical progression for evaluating the biological activities of novel pyrimidine compounds. It begins with broad, foundational assays to assess cytotoxicity and antimicrobial potential, and then funnels promising candidates into more specific and mechanistic studies to probe anticancer activity and target engagement. By integrating in silico prediction with a suite of robust in vitro assays, researchers can efficiently identify and characterize promising pyrimidine derivatives, accelerating their journey through the drug discovery pipeline. Each protocol, when executed with precision, serves as a self-validating system, ensuring the integrity and reliability of the generated data.

References

-

Bio-protocol. (2019). Clonogenic Assay. Retrieved from [Link]

-

University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Clonogenic assay. Retrieved from [Link]

-

UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry. Retrieved from [Link]

-

protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

-

PubMed. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Retrieved from [Link]

-

FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

-

PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

-

PubMed. (2006). Clonogenic assay of cells in vitro. Retrieved from [Link]

-

Bio-protocol. (2012). Scratch Wound Healing Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Clonogenic Assay. Retrieved from [Link]

-

JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

-

PubMed Central. (n.d.). Key Topics in Molecular Docking for Drug Design. Retrieved from [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

-

Wikipedia. (n.d.). Wound healing assay. Retrieved from [Link]

-

protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Docking: Shifting Paradigms in Drug Discovery. Retrieved from [Link]

-

PubMed. (n.d.). Wound Healing Assay for Melanoma Cell Migration. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Wound-Healing Assay. Retrieved from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

Sources

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 10. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. LDH cytotoxicity assay [protocols.io]

- 16. cellbiologics.com [cellbiologics.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 22. asm.org [asm.org]

- 23. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 24. hardydiagnostics.com [hardydiagnostics.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. bdbiosciences.com [bdbiosciences.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. ucl.ac.uk [ucl.ac.uk]

- 29. Wound healing assay | Abcam [abcam.com]

- 30. Wound healing assay - Wikipedia [en.wikipedia.org]

- 31. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. bio-protocol.org [bio-protocol.org]

- 33. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. creative-bioarray.com [creative-bioarray.com]

- 35. bio-protocol.org [bio-protocol.org]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to 4-Methoxypyrimidine-5-carbonitrile Derivatives in Medicinal Chemistry

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a vast array of biologically active compounds, including nucleic acids and numerous approved therapeutic agents.[1][2] Within this broad class, derivatives of 4-methoxypyrimidine-5-carbonitrile have emerged as a particularly fruitful area of research, yielding potent modulators of key cellular targets. This technical guide provides an in-depth analysis of this specific scaffold, designed for researchers, chemists, and drug development professionals. We will explore the versatile synthetic strategies used to generate chemical diversity, delve into the primary therapeutic applications in oncology, detail the underlying mechanisms of action such as kinase and cyclooxygenase inhibition, and dissect the critical structure-activity relationships (SAR) that govern efficacy. This document synthesizes current literature, presenting quantitative biological data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for advancing the design and development of novel therapeutics based on the 4-methoxypyrimidine-5-carbonitrile core.

Introduction: The Strategic Importance of the 4-Methoxypyrimidine-5-carbonitrile Scaffold

The pyrimidine ring is a fundamental heterocycle in therapeutic design, largely due to its ability to mimic the purine and pyrimidine bases of DNA and RNA, and to participate in crucial hydrogen bonding interactions with biological targets.[2][3] The functionalization of this core is paramount for achieving target specificity and desirable pharmacokinetic profiles. The 4-methoxypyrimidine-5-carbonitrile scaffold incorporates two key features that enhance its utility:

-

The 5-carbonitrile Group: This electron-withdrawing group significantly influences the electronic properties of the pyrimidine ring. It often acts as a key hydrogen bond acceptor, anchoring the molecule within the active site of a target protein.

-

The 4-methoxy Group: This substituent can serve multiple roles. It can act as a hydrogen bond acceptor and its orientation can be critical for establishing selectivity for specific enzyme isoforms. Furthermore, its metabolic stability and contribution to the molecule's overall lipophilicity are important considerations in drug design.

This guide will illuminate how these structural features are leveraged in the context of modern drug discovery, with a primary focus on the development of anticancer agents.

Synthetic Strategies: Building the Core and Introducing Diversity

The generation of compound libraries for screening and optimization hinges on efficient and flexible synthetic routes. The 4-methoxypyrimidine-5-carbonitrile core is accessible through several well-established methodologies, most notably multi-component reactions that allow for rapid assembly of the heterocyclic system.

Foundational Synthesis via Multi-Component Reaction

A highly efficient and atom-economical approach for synthesizing the pyrimidine-5-carbonitrile backbone is the one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and urea or thiourea.[4] This method, often a variation of the Biginelli reaction, provides a direct route to highly functionalized dihydropyrimidine derivatives, which can be further modified.[5]

Below is a generalized workflow for this foundational synthesis.

Caption: Generalized workflow for the synthesis of pyrimidine-5-carbonitrile derivatives.

Derivatization for SAR Studies

Once the core is formed, subsequent modifications are critical for exploring the structure-activity relationship. A common strategy involves converting an initial 2-thioxo or 2-oxo intermediate into a more reactive leaving group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃).[6][7] This 2-chloro or 4-chloro intermediate becomes a linchpin for introducing a wide range of substituents via nucleophilic substitution, allowing for the installation of the requisite 4-methoxy group and diverse functionalities at other positions.

Therapeutic Applications in Oncology

Derivatives of 4-methoxypyrimidine-5-carbonitrile have demonstrated significant promise as anticancer agents, primarily through the inhibition of key signaling pathways that drive tumor proliferation, survival, and angiogenesis.

Mechanism I: Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[3] The pyrimidine scaffold is an excellent bioisostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site in the kinase domain.

3.1.1. PI3K/AKT Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central node in cell signaling that promotes cell survival and proliferation and is frequently overactive in many cancers.[8] Several pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of this pathway. For instance, compound 7f , a 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative, showed potent inhibitory activity against PI3Kδ, PI3Kγ, and AKT-1 with IC₅₀ values of 6.99 µM, 4.01 µM, and 3.36 µM, respectively.[8][9] This inhibition leads to cell cycle arrest and the induction of apoptosis.[9]

Caption: Inhibition of the PI3K/AKT pathway by pyrimidine-5-carbonitrile derivatives.

3.1.2. EGFR and VEGFR-2 Inhibition

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are receptor tyrosine kinases whose overactivity is linked to tumor growth and angiogenesis, respectively.[6][10] The pyrimidine-5-carbonitrile scaffold has been successfully employed to create dual inhibitors.

-

Compound 10b , a pyrimidine-5-carbonitrile derivative, emerged as a potent EGFR inhibitor with an IC₅₀ of 8.29 nM, compared to 2.83 nM for the reference drug erlotinib.[10]

-

Another series of derivatives showed potent VEGFR-2 inhibition, with compound 12b exhibiting an IC₅₀ of 0.53 µM.[6]

These activities translate to significant cytotoxicity against various cancer cell lines.

Mechanism II: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumors and contributes to inflammation and cell proliferation.[11] Several pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors. Compounds 3b , 5b , and 5d from one study demonstrated COX-2 inhibitory IC₅₀ values in the sub-micromolar range, comparable to the standard drug Celecoxib.[11][12] This inhibition is associated with potent anticancer activity against cell lines such as MCF-7 (breast) and A549 (lung).[11]

Quantitative Biological Data & Structure-Activity Relationships (SAR)

The rational design of more potent and selective inhibitors requires a deep understanding of SAR. By systematically modifying the 4-methoxypyrimidine-5-carbonitrile scaffold, researchers have elucidated key structural requirements for activity.

Key SAR Insights:

-

C2-Position: This position is critical for interaction with the hinge region of many kinases. Small, flexible, and amine-containing linkers are often optimal. The nature of the substituent here heavily influences target selectivity (e.g., EGFR vs. VEGFR-2 vs. PI3K).[6][10]

-

C4-Position: While this guide focuses on the 4-methoxy group, broader studies show that substitution at this position with small aryl or amino groups can modulate potency and pharmacokinetic properties.[13]

-

C6-Position: This position is frequently substituted with an aryl group (e.g., phenyl, 4-methoxyphenyl). The substituents on this aryl ring can form additional interactions in the binding pocket, significantly impacting potency. For example, adding fluorine atoms to the phenyl ring has been shown to enhance FGFR3 inhibitory activity through new hydrogen bond interactions.[13]

The following table summarizes the biological activity of representative derivatives against various targets.

| Compound ID | Scaffold Feature | Target | IC₅₀ Value | Reference |

| 7f | 2-(methylthio)-4-(4-methoxyphenyl) | PI3Kγ | 4.01 µM | [8][9] |

| 7f | 2-(methylthio)-4-(4-methoxyphenyl) | AKT-1 | 3.36 µM | [8][9] |

| 11e | 2-substituted-4-phenyl | VEGFR-2 | 0.61 µM | [6] |

| 12b | 2-substituted-4-phenyl | VEGFR-2 | 0.53 µM | [6] |

| 10b | 2,4-disubstituted | EGFR | 8.29 nM | [10] |

| 5d | 2-amino-6-(4-methoxyphenyl) | COX-2 | Sub-micromolar | [11][12] |

| 20b | 4,5-disubstituted | FGFR3 | Potent (nM range) | [13] |

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, detailed and validated protocols are essential.

Protocol: General Synthesis of a 4-Aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Intermediate

This protocol is adapted from multi-component synthesis procedures reported in the literature.[4][5]

Objective: To synthesize a foundational pyrimidine-5-carbonitrile intermediate.

Materials:

-

Aromatic aldehyde (e.g., 4-methoxybenzaldehyde), 1.0 mmol

-

Malononitrile, 1.2 mmol

-

Thiourea, 1.5 mmol

-

Potassium carbonate (K₂CO₃), anhydrous, 2.0 mmol

-

Ethanol, 15 mL

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

Procedure:

-

To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), thiourea (1.5 mmol), and anhydrous potassium carbonate (2.0 mmol) in 15 mL of ethanol.

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

-

Causality Check: The basic conditions catalyzed by K₂CO₃ facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclocondensation with thiourea to form the stable heterocyclic ring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

-

Acidify the mixture slowly with dilute HCl to pH ~5-6 to precipitate the product.

-

Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Dry the solid product under vacuum.

-

Self-Validation: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity. The expected spectra should show characteristic peaks for the pyrimidine core and the incorporated aryl group.

Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a specific protein kinase like VEGFR-2.[6]

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2)

-

Kinase-specific substrate peptide

-

Test compounds dissolved in DMSO

-

ATP solution

-

Kinase assay buffer

-

96-well microtiter plates

-

Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Coat a 96-well plate with the kinase-specific substrate peptide and incubate overnight at 4 °C. Wash the plate three times with wash buffer.

-

Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in kinase assay buffer. Also prepare a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

-

Add 25 µL of the diluted test compounds or controls to the appropriate wells.

-

Add 25 µL of the recombinant kinase solution to all wells except the "no enzyme" control.

-

Initiate the kinase reaction by adding 50 µL of ATP solution to all wells. Incubate at 30 °C for 1 hour.

-

Causality Check: The compound competes with ATP for the binding site. Higher compound concentration leads to lower substrate phosphorylation by the kinase.

-

Stop the reaction and wash the plate. Add the HRP-conjugated phospho-specific antibody and incubate for 1 hour at room temperature. This antibody will only bind to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody. Add TMB substrate and incubate in the dark until a blue color develops.

-

Stop the color development by adding the stop solution. The color will turn yellow.

-

Measure the absorbance at 450 nm using a plate reader.

-

Self-Validation: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The 4-methoxypyrimidine-5-carbonitrile scaffold is a validated and highly versatile core for the development of potent inhibitors of various therapeutic targets, particularly protein kinases and COX-2. The extensive body of research demonstrates that strategic modifications at the C2, C4, and C6 positions can be used to fine-tune potency and selectivity, leading to promising anticancer drug candidates.

Future efforts in this field should focus on:

-

Optimizing Pharmacokinetics: While many derivatives show excellent in vitro potency, further work is needed to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure in vivo efficacy and safety.

-

Exploring New Therapeutic Areas: The inherent bioactivity of the pyrimidine core suggests that derivatives could be explored for other applications, such as anti-inflammatory, antiviral, or neurodegenerative diseases.

-

Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition, the scaffold could be adapted to design covalent inhibitors for enhanced potency and duration of action, or allosteric modulators for improved selectivity.

By leveraging the foundational knowledge summarized in this guide, medicinal chemists and drug development professionals are well-equipped to continue innovating and unlocking the full therapeutic potential of 4-methoxypyrimidine-5-carbonitrile derivatives.

References

-

El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Eldeen, R. R. F., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. [Link][8][9]

-

PubMed. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][9]

-

Semantic Scholar. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules. [Link][12]

-

National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][6]

-

National Institutes of Health. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. [Link][11]

-

MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. [Link][14]

-

National Institutes of Health. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances. [Link][7]

-

RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. [Link][10]

-

National Institutes of Health. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. [Link][4]

-

CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Rasayan Journal of Chemistry. [Link][2]

-

RSC Publishing. (n.d.). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Advances. [Link][15]

-

PubMed. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry. [Link][13]

-

ScienceDirect. (2025). Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. Bioorganic Chemistry. [Link][16]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. [Link][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]